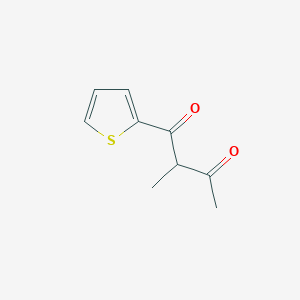
2-Methyl-1-(thiophen-2-YL)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(thiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C9H10O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thiophen-2-yl)butane-1,3-dione typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene under acidic conditions . Another method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(thiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
2-Methyl-1-(thiophen-2-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)[][4].
Mechanism of Action
The mechanism of action of 2-Methyl-1-(thiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context[4][4].
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: A fluorinated derivative with similar structural features but different chemical properties.
1-(Thiophen-2-yl)butane-1,3-dione: A non-methylated analog with distinct reactivity and applications
Uniqueness
2-Methyl-1-(thiophen-2-yl)butane-1,3-dione is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules.
Biological Activity
2-Methyl-1-(thiophen-2-YL)butane-1,3-dione is an organic compound notable for its unique structural features, which include a thiophene ring and a diketone functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₉H₈O₂S
- Functional Groups : Diketone and thiophene
The presence of the thiophene moiety contributes to its aromatic characteristics, while the diketone structure allows for various chemical reactivity, making it a subject of interest in organic synthesis and drug development.
Antioxidant Properties
Research indicates that compounds with diketone functionalities often exhibit significant antioxidant activities. The antioxidant properties of this compound may stem from its ability to scavenge free radicals and inhibit lipid peroxidation. These activities are crucial for protecting cells from oxidative stress-related damage, which is linked to various diseases.
Antibacterial Activity
The compound has shown promising antibacterial effects in preliminary studies. Similar thiophene-based compounds have demonstrated effectiveness against a range of bacterial strains. The mechanism likely involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
In vitro studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives with similar structural motifs have been tested against various human cancer cell lines, showing significant cytotoxicity. A study reported that certain synthesized derivatives exhibited reduced cell viability by over 70% in MCF-7 breast cancer cells at concentrations as low as 10 μM .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.
- Oxidative Stress Modulation : By acting as an antioxidant, it may reduce oxidative damage in cells, thereby enhancing cell survival under stress conditions.
Case Studies and Experimental Findings
Several studies have focused on the synthesis and biological evaluation of thiophene-containing diketones:
These findings underscore the versatility of this compound in various therapeutic contexts.
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-methyl-1-thiophen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C9H10O2S/c1-6(7(2)10)9(11)8-4-3-5-12-8/h3-6H,1-2H3 |
InChI Key |
IJAYHSXQTPTMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















